N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide

Physicochemical profiling Lipophilicity Drug-likeness prediction

N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide (CAS 1280934-04-4, IUPAC: N-(2-cyanobutan-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide) is a synthetic, low-molecular-weight (284.28 g/mol) cyanoacetamide derivative bearing a tertiary α,α-disubstituted cyano-amide head group and a para-(trifluoromethyl)phenylacetyl side chain. It belongs to the N-alkyl-cyanoacetamide class, a scaffold extensively exploited in medicinal chemistry and agrochemical research for its capacity to engage hydrogen-bonding networks via the cyano and amide functionalities while tuning lipophilicity through the N-alkyl and aryl substituents.

Molecular Formula C14H15F3N2O
Molecular Weight 284.282
CAS No. 1280934-04-4
Cat. No. B2372303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide
CAS1280934-04-4
Molecular FormulaC14H15F3N2O
Molecular Weight284.282
Structural Identifiers
SMILESCCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C14H15F3N2O/c1-3-13(2,9-18)19-12(20)8-10-4-6-11(7-5-10)14(15,16)17/h4-7H,3,8H2,1-2H3,(H,19,20)
InChIKeyNASJCBQQSUBXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide (CAS 1280934-04-4): Structural Identity and Chemical Classification for Research Procurement


N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide (CAS 1280934-04-4, IUPAC: N-(2-cyanobutan-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide) is a synthetic, low-molecular-weight (284.28 g/mol) cyanoacetamide derivative bearing a tertiary α,α-disubstituted cyano-amide head group and a para-(trifluoromethyl)phenylacetyl side chain [1]. It belongs to the N-alkyl-cyanoacetamide class, a scaffold extensively exploited in medicinal chemistry and agrochemical research for its capacity to engage hydrogen-bonding networks via the cyano and amide functionalities while tuning lipophilicity through the N-alkyl and aryl substituents [2]. The compound is commercially catalogued as a research intermediate (Enamine EN300-26683587, 95% purity, pricing: ~$528/0.05g as of March 2025), intended exclusively for non-human, non-therapeutic investigational use [3].

Procurement Risk Alert: Why Interchanging N-(1-Cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide with Other Cyanoacetamides or Trifluoromethylphenyl Acetamides Is Scientifically Unjustified


Within the cyanoacetamide chemical space, even minor structural modifications produce large shifts in computed LogP (>0.5 log units), topological polar surface area (TPSA; >9 Ų), and pKa that directly govern passive permeability, solubility, and hydrogen-bonding capacity—physicochemical determinants of biological readout [1][2]. For example, swapping the para-trifluoromethylphenyl moiety in compound 1280934-04-4 for a 2-methylphenyl group (CAS 1252398-45-0) lowers the predicted LogP from 2.9 to 2.4 and increases the pKa by 0.33 units, while a 3,4-dimethoxyphenyl replacement (CAS 1252178-95-2) raises the TPSA from 52.9 Ų to 71.4 Ų, altering membrane partitioning and oral absorption probability [2]. The tertiary α-cyano-α-methylpropyl amide substituent also distinguishes this compound from the simpler secondary amide analog 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3), conferring a higher rotatable bond count (4 vs. 2) and a bulkier steric footprint that affects target-binding and metabolic stability profiles [1][3]. Absent head-to-head biological equivalence data, replacement of this specific N-substituted cyanoacetamide with any in-class alternate risks confounding structure-activity relationships and invalidating downstream screening results.

Head-to-Head Physicochemical Differentiation Evidence: N-(1-Cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide Versus Closest Analogs


Computed Lipophilicity (XLogP3) Profile: Target Compound Exhibits 0.5 log-unit Higher Predicted LogP than the 2-Methylphenyl Analog, Indicative of Enhanced Membrane Partitioning

The target compound (CAS 1280934-04-4) has a computed XLogP3 of 2.9 [1], whereas its close structural analog N-(1-cyano-1-methylpropyl)-2-(2-methylphenyl)acetamide (CAS 1252398-45-0), which replaces the para-CF3 group with an ortho-methyl group, has an XLogP3 of 2.4 [2]. The +0.5 log-unit increase in predicted lipophilicity for the target compound arises from the electron-withdrawing and hydrophobic nature of the trifluoromethyl substituent and is expected to translate into superior passive membrane permeability in cell-based assays.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Topological Polar Surface Area (TPSA): Target Compound Maintains Low TPSA (52.9 Ų) Despite Trifluoromethyl Substitution, Favorable for Blood-Brain Barrier Penetration Relative to Dimethoxy Analogs

The target compound exhibits a computed TPSA of 52.9 Ų [1], identical to the unsubstituted primary cyanoacetamide comparator 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3; TPSA = 52.9 Ų) [2]. In stark contrast, the 3,4-dimethoxyphenyl-substituted analog (CAS 1252178-95-2) has a TPSA of 71.4 Ų [3], a +18.5 Ų increase attributable to the two methoxy oxygen atoms. The >140 Ų TPSA threshold is widely associated with poor oral CNS drug-likeness, and while both compounds fall below this limit, the target compound's markedly lower TPSA positions it more favorably for programs where passive CNS penetration is a design consideration.

CNS drug design TPSA Blood-brain barrier permeability

Rotatable Bond Count and Steric Bulk: Target Compound Provides Higher Conformational Flexibility than the Primary Amide Analog 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide

The target compound contains 4 rotatable bonds [1], compared to 2 rotatable bonds for the simpler primary amide 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3) [2]. The additional rotatable bonds originate from the tertiary α-cyano-α-methylpropyl amide substituent, which introduces an ethyl group and a geminal methyl group at the α-carbon. This increased conformational flexibility may enhance the compound's ability to adopt bioactive conformations upon target binding, while the geminal disubstitution at the α-carbon reduces metabolic lability at the amide bond relative to the unsubstituted primary analog.

Conformational analysis Molecular flexibility Structure-activity relationship

Predicted pKa: Target Compound (pKa ~12.30) Is a Weaker Acid than the 2-Methylphenyl Analog (pKa ~12.63), Suggesting Differential Ionization Behavior at Physiological pH

The predicted pKa of the target compound is 12.30 ± 0.46 [1], while the 2-methylphenyl analog (CAS 1252398-45-0) has a predicted pKa of 12.63 ± 0.46 [2], a difference of 0.33 log units. Both values correspond to the acidity of the amide N–H proton. The lower pKa of the target compound reflects the electron-withdrawing effect of the para-trifluoromethyl group, which stabilizes the conjugate base. At physiological pH (7.4), both compounds exist predominantly in the neutral form, but the subtle pKa difference becomes significant under mildly basic conditions (pH 9–11) relevant to certain assay buffers or formulation environments.

Ionization state pKa prediction Solubility

Computed Density and Boiling Point: Target Compound Exhibits Higher Density (1.196 g/cm³) and Lower Boiling Point (428.7 °C) than the p-Chlorophenoxy Analog, Reflecting Distinct Intermolecular Forces Relevant to Purification and Formulation

The predicted density of the target compound is 1.196 ± 0.06 g/cm³ at 20 °C, with a predicted boiling point of 428.7 ± 45.0 °C [1]. Its phenoxy-ether analog, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide (CAS 1252464-86-0), has a nearly identical density (1.191 g/cm³) but a substantially higher boiling point (477.6 ± 35.0 °C) [2], a difference of approximately 49 °C. The lower boiling point of the target compound, despite having a higher molecular weight (284.28 vs. 266.72 Da), indicates weaker intermolecular forces (reduced hydrogen-bonding capacity in the amide region due to the electron-withdrawing CF3 group), which facilitates vacuum distillation or sublimation-based purification if required.

Physicochemical property Density Purification

Heavy Atom Count and Molecular Complexity: Target Compound (20 Heavy Atoms, Complexity 391) Offers a Distinct Scaffold for Fragment-Based and MedChem Campaigns Compared to the Simpler 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (16 Heavy Atoms, Complexity 297)

The target compound comprises 20 heavy atoms with a computed complexity index of 391 [1], whereas the widely used synthetic intermediate 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3) has only 16 heavy atoms and a complexity index of 297 [2]. The additional four heavy atoms in the target compound correspond to the ethyl and methyl branches of the α-cyano-α-methylpropyl amide head group. This increased molecular complexity provides a more three-dimensional, saturated scaffold that departs from the planar, sp²-rich architecture of the primary amide comparator, which is a desirable feature for fragment elaboration or lead optimization aimed at improving selectivity and reducing aromatic ring count.

Fragment-based drug discovery Molecular complexity Scaffold diversity

N-(1-Cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide: Evidence-Based Research Application Scenarios for Informed Procurement


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (XLogP3 ~2.9) and Low TPSA (~52.9 Ų)

The target compound's computed LogP of 2.9 and TPSA of 52.9 Ų place it within the favorable physicochemical space for oral drug-like molecules (Lipinski Rule of Five compliance). Research programs optimizing lead series where the 2-methylphenyl analog (XLogP3 2.4) is insufficiently lipophilic for cellular permeability, but the 3,4-dimethoxyphenyl analog (TPSA 71.4 Ų) raises concerns about CNS exclusion or poor passive absorption, should select this compound as a balanced intermediate [1].

CNS-Targeted Probe Development Requiring Favorable Predicted Brain Penetration Parameters

With a TPSA of 52.9 Ų—significantly below the empirically derived CNS drug-like cutoff of ~60–70 Ų for oral agents—and a favorable LogP, this compound is a superior choice for blood-brain barrier permeability screens compared to the more polar dimethoxyphenyl analog (TPSA 71.4 Ų) [1]. It serves as a CNS-optimized building block for synthesizing analogs of known CNS-active trifluoromethylphenylacetamides, including teriflunomide-related scaffolds [2].

Chemical Biology Tool Compound Synthesis Requiring a Conformationally Adaptable α,α-Disubstituted Cyanoacetamide Scaffold

The target compound's 4 rotatable bonds and tertiary α-cyano-α-methylpropyl amide architecture provide greater conformational flexibility than the rigid 2-rotatable-bond primary amide comparator (CAS 24522-30-3), making it more suitable for derivatization into chemical probes that must explore diverse binding conformations [1]. The geminal disubstitution at the α-carbon additionally reduces the metabolic vulnerability of the amide bond, a desirable feature for probes intended for cellular studies exceeding several hours [2].

Agrochemical Discovery Programs Exploiting the Trifluoromethylphenyl Motif for Enhanced Metabolic Stability

Trifluoromethylphenyl-containing cyanoacetamides are established scaffolds in crop protection research, with the CF3 group conferring resistance to oxidative metabolism in target organisms. The target compound's physicochemical profile (pKa 12.30, LogP 2.9) aligns with the property range of commercial fungicidal cyanoacetamides [1]. It represents a logical procurement choice over the simpler 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3) when a bulkier, more lipophilic amide substituent is sought to improve cuticular penetration in plant tissue [2].

Quote Request

Request a Quote for N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.